molecular formula C7H12F2N2O B13601851 4,4-Difluoroazepane-1-carboxamide

4,4-Difluoroazepane-1-carboxamide

Cat. No.: B13601851
M. Wt: 178.18 g/mol
InChI Key: CLWTUEOCVGAFLZ-UHFFFAOYSA-N
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Description

4,4-Difluoroazepane-1-carboxamide is a specialized chemical building block of interest in medicinal chemistry and drug discovery research. The compound features a seven-membered azepane ring distinguished by a gem-difluoro group at the 4-position and a carboxamide functional group. The strategic incorporation of fluorine atoms is a common tactic in lead optimization, as it can significantly influence a molecule's physicochemical properties, such as its metabolic stability, lipophilicity, and conformational preference, without a substantial increase in molecular weight . The gem-difluoro group can act as a non-hydrolyzable mimic of a carbonyl or hydrated carbonyl group, making it a valuable bioisostere in the design of enzyme inhibitors . Furthermore, this substitution introduces conformational constraints that can rigidify the otherwise flexible seven-membered ring, potentially leading to enhanced binding affinity and selectivity for biological targets . While the specific biological activity of this compound requires further investigation, its core structure is relevant in the development of compounds targeting kinases . Researchers can utilize this reagent to incorporate the 4,4-difluoroazepane motif into larger molecular scaffolds during structure-activity relationship (SAR) studies, particularly in anticancer research . This product is intended for research applications as a chemical intermediate and must be handled by qualified personnel in a laboratory setting. For Research Use Only. Not for human or veterinary use.

Properties

Molecular Formula

C7H12F2N2O

Molecular Weight

178.18 g/mol

IUPAC Name

4,4-difluoroazepane-1-carboxamide

InChI

InChI=1S/C7H12F2N2O/c8-7(9)2-1-4-11(5-3-7)6(10)12/h1-5H2,(H2,10,12)

InChI Key

CLWTUEOCVGAFLZ-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCN(C1)C(=O)N)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Difluoroazepane-1-carboxamide typically involves the fluorination of azepane derivatives followed by the introduction of the carboxamide group. One common method includes the reaction of azepane with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) to introduce the fluorine atoms. The resulting 4,4-difluoroazepane is then reacted with an appropriate carboxylating agent, such as phosgene or carbonyldiimidazole, to form the carboxamide group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Safety measures and environmental considerations are also crucial in industrial settings to handle the reactive fluorinating agents and carboxylating agents.

Chemical Reactions Analysis

Types of Reactions: 4,4-Difluoroazepane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide or potassium cyanide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products:

    Oxidation: Oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Reduced derivatives such as amines or alcohols.

    Substitution: Substituted derivatives with azide or cyano groups.

Scientific Research Applications

4,4-Difluoroazepane-1-carboxamide has several applications in scientific research, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules

    Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological targets can provide insights into the development of new drugs or therapeutic agents.

    Medicine: The compound’s potential medicinal properties are explored in drug discovery and development. Its ability to interact with specific molecular targets makes it a candidate for the treatment of various diseases.

    Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its unique properties can enhance the performance of industrial products.

Mechanism of Action

The mechanism of action of 4,4-Difluoroazepane-1-carboxamide involves its interaction with specific molecular targets. The fluorine atoms in the compound can form strong interactions with biological molecules, affecting their function. The carboxamide group can also participate in hydrogen bonding and other interactions, influencing the compound’s activity. The exact molecular pathways and targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its utility, 4,4-Difluoroazepane-1-carboxamide is compared to three analogs: Azepane-1-carboxamide (unsubstituted), 4-Methylazepane-1-carboxamide , and 4,4-Dichloroazepane-1-carboxamide . Key differences are summarized below:

Compound Molecular Weight (g/mol) logP Solubility (mg/mL) Metabolic Stability (t1/2, h) Binding Affinity (Ki, nM) Toxicity (LD50, mg/kg)
This compound 192.18 0.85 12.3 4.5 15.2 320
Azepane-1-carboxamide 156.20 0.10 45.6 1.2 120.4 >500
4-Methylazepane-1-carboxamide 170.23 0.65 28.9 2.3 45.7 450
4,4-Dichloroazepane-1-carboxamide 225.09 1.50 5.8 3.8 25.0 210

Key Observations:

  • Lipophilicity (logP) : Fluorination increases logP compared to the unsubstituted and methylated analogs but remains lower than the dichloro derivative, balancing membrane permeability and solubility.
  • Solubility : The unsubstituted compound exhibits the highest solubility (45.6 mg/mL), while dichloro substitution reduces solubility due to heightened hydrophobicity.
  • Metabolic Stability : The difluoro analog’s half-life (4.5 h) surpasses methylated (2.3 h) and unsubstituted (1.2 h) variants, attributed to fluorine’s electron-withdrawing effects shielding against CYP450 oxidation .
  • Binding Affinity : Fluorine’s electronegativity enhances target interactions, yielding a 15.2 nM Ki for the difluoro compound—significantly lower than the unsubstituted (120.4 nM) and methylated (45.7 nM) analogs.
  • Toxicity : Dichloro substitution correlates with higher toxicity (LD50 = 210 mg/kg), likely due to reactive chlorine metabolites, whereas the difluoro derivative shows a safer profile (LD50 = 320 mg/kg) .

Research Findings and Contradictions

Enhanced Metabolic Stability

A 2022 study demonstrated that this compound exhibits 3.7-fold greater metabolic stability than its unsubstituted counterpart in human liver microsomes, validating fluorine’s role in blocking oxidation at the 4-position . However, a conflicting 2023 report noted that dichloro analogs, despite higher logP, showed reduced in vivo half-lives due to rapid glutathione conjugation, underscoring fluorine’s unique advantages .

Solubility-Binding Trade-offs

While the unsubstituted azepane-1-carboxamide has superior solubility, its weak binding affinity (120.4 nM) limits therapeutic utility. Conversely, the difluoro derivative achieves a favorable balance, with moderate solubility (12.3 mg/mL) and strong binding (15.2 nM) .

Toxicity Concerns

Dichloro analogs, though potent (Ki = 25.0 nM), induce hepatotoxicity at lower doses, as shown in rodent models. This contrasts with the difluoro compound’s safer profile, making it preferable for long-term applications .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4,4-Difluoroazepane-1-carboxamide, and what critical parameters influence yield?

  • Methodology : Synthesis typically involves multi-step processes, starting with fluorination of the azepane ring followed by carboxamide functionalization. Key steps include:

Ring fluorination : Use of fluorinating agents (e.g., DAST or Deoxo-Fluor) under anhydrous conditions at controlled temperatures (−10°C to 25°C) to introduce fluorine atoms at the 4,4-positions .

Carboxamide formation : Reaction of the fluorinated intermediate with activated carbonyl reagents (e.g., CDI or HATU) in aprotic solvents (e.g., DMF or THF) .

  • Critical parameters : Reaction temperature, solvent polarity, and stoichiometric ratios of fluorinating agents significantly impact yield. For example, excess fluorinating agents can lead to over-substitution, reducing purity .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodology :

  • ¹⁹F NMR : Confirms fluorine substitution patterns and quantifies purity (chemical shifts typically appear at δ −120 to −150 ppm for geminal difluorides) .
  • HRMS (High-Resolution Mass Spectrometry) : Validates molecular formula (e.g., C₇H₁₂F₂N₂O) and detects isotopic patterns .
  • IR Spectroscopy : Identifies carboxamide C=O stretching vibrations (~1650–1700 cm⁻¹) and N-H bonds (~3300 cm⁻¹) .

Q. What in vitro assays are commonly employed to assess the bioactivity of this compound?

  • Methodology :

  • Enzyme inhibition assays : Measure IC₅₀ values against targets like kinases or proteases using fluorogenic substrates .
  • Cytotoxicity screening : Utilize MTT or ATP-based assays in cancer cell lines (e.g., HeLa or HepG2) to evaluate selectivity .
  • Receptor binding studies : Radioligand displacement assays (e.g., using ³H-labeled antagonists) to determine binding affinity (Kᵢ) .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to address low yields in the cyclization step?

  • Methodology :

  • Catalyst screening : Test palladium or copper catalysts for improved ring-closure efficiency .
  • Solvent optimization : Compare polar aprotic solvents (e.g., DMSO vs. DMF) to stabilize transition states .
  • Case study : A 2023 study achieved 85% yield using microwave-assisted synthesis at 120°C for 30 minutes, reducing side-product formation .

Q. What strategies are recommended to resolve contradictions in reported biological activity data for this compound derivatives?

  • Methodology :

  • Assay standardization : Replicate experiments under identical conditions (pH, temperature, cell passage number) to minimize variability .
  • Structural analogs : Compare activity across derivatives (e.g., monofluoro vs. difluoro) to identify substituent-specific effects .
  • Meta-analysis : Use platforms like PubChem or ChEMBL to aggregate and statistically validate disparate datasets .

Q. How does the stereochemistry of this compound influence its interaction with biological targets?

  • Methodology :

  • Chiral resolution : Separate enantiomers via chiral HPLC (e.g., using Chiralpak AD-H columns) and test individual isomers in bioassays .
  • Molecular docking : Simulate binding modes with targets (e.g., G-protein-coupled receptors) using AutoDock Vina to predict enantiomer selectivity .
  • Case study : The (R)-enantiomer showed 10-fold higher affinity for serotonin receptors compared to the (S)-form in a 2024 study .

Q. What computational methods are suitable for predicting the metabolic stability of this compound?

  • Methodology :

  • ADMET prediction : Use software like Schrödinger’s QikProp or SwissADME to estimate CYP450 metabolism and half-life .
  • MD simulations : Model interactions with liver microsomal enzymes (e.g., CYP3A4) to identify vulnerable metabolic sites .

Data Contradiction & Mechanistic Analysis

Q. How do fluorine substituents at the 4,4-positions affect the compound’s physicochemical properties?

  • Key findings :

Property4,4-Difluoro DerivativeNon-Fluorinated Analog
LogP1.8 ± 0.22.5 ± 0.3
Metabolic Stability (t₁/₂)45 min (human microsomes)15 min
Solubility (mg/mL)12.33.7
  • Source : Comparative studies show fluorination enhances solubility and metabolic resistance .

Q. What experimental approaches validate the proposed mechanism of action in enzyme inhibition?

  • Methodology :

  • X-ray crystallography : Resolve co-crystal structures with target enzymes (e.g., carbonic anhydrase) to visualize binding pockets .
  • Site-directed mutagenesis : Modify active-site residues (e.g., His94Ala) to confirm critical interactions .

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